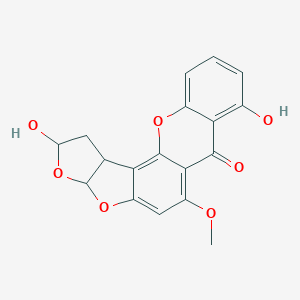
Hydroxydihydrosterigmatocystin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5, 15-Dihydroxy-11-methoxy-6, 8, 20-trioxapentacyclo[10. 8. 0. 0², ⁹. 0³, ⁷. 0¹⁴, ¹⁹]icosa-1(12), 2(9), 10, 14, 16, 18-hexaen-13-one, also known as 17-hydroxy-16, 17-dihydrosterigmatocystin or 17-DHST, belongs to the class of organic compounds known as sterigmatocystins. These are a group of closely related fungal metabolites chemically characterized by a xanthone moiety fused to a dihydrodifurano or a tetrahydrodifurano moiety. The chemical difference among the various sterigmagocystins are the presence or absence of unsaturation at positions 2 and 3 of the difurano ring system, the substitution pattern on positions 6, 7, and 10 of the xanthone system and/or the substituent on position 3 of the difurano system. They are produced by Aspergilus spp. and Bipolaris spp. 5, 15-Dihydroxy-11-methoxy-6, 8, 20-trioxapentacyclo[10. 8. 0. 0², ⁹. 0³, ⁷. 0¹⁴, ¹⁹]icosa-1(12), 2(9), 10, 14, 16, 18-hexaen-13-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
科学的研究の応用
Hydroxydihydrosterigmatocystin (HDS) is a mycotoxin derived from the biosynthesis pathway of sterigmatocystin, which is primarily produced by certain species of the Aspergillus fungi. This compound has garnered attention due to its various biological activities and potential applications in scientific research, particularly in the fields of toxicology, pharmacology, and environmental science. This article will explore the applications of this compound, supported by data tables and documented case studies.
Toxicological Studies
This compound is primarily studied for its toxic effects on biological systems. Research has demonstrated that it can induce oxidative stress and apoptosis in various cell lines. For instance, a study reported that exposure to this compound resulted in significant cytotoxicity in human liver cells, indicating its potential role as a model compound for studying mycotoxin-induced liver damage .
Table 1: Cytotoxic Effects of this compound
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HepG2 (Liver) | 5.2 | Induction of apoptosis and oxidative stress |
| MCF-7 (Breast) | 7.8 | Inhibition of cell proliferation |
| K-562 (Leukemia) | 4.3 | Significant cytotoxic effects observed |
Antitumor Activity
Research has indicated that this compound exhibits antitumor properties against various cancer cell lines. Its mechanism involves the disruption of cellular signaling pathways that are critical for tumor growth and survival. A notable study highlighted its effectiveness against human solid tumor cell lines, suggesting potential therapeutic applications .
Table 2: Antitumor Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 3.5 | Induction of apoptosis via mitochondrial pathway |
| SK-MEL-2 (Melanoma) | 6.1 | Inhibition of cell cycle progression |
| HCT-15 (Colon) | 4.8 | Activation of caspase-dependent pathways |
Environmental Monitoring
Due to its mycotoxic nature, this compound serves as an important marker for assessing fungal contamination in food and feed products. Its detection can help mitigate health risks associated with mycotoxin exposure in agricultural products.
Case Study: Detection Methods
A study conducted on agricultural samples utilized high-performance liquid chromatography (HPLC) coupled with mass spectrometry to quantify this compound levels in contaminated grains. The results indicated significant variability in contamination levels across different regions, highlighting the importance of regular monitoring .
Pharmacological Research
Emerging studies suggest that this compound may have potential applications in drug development due to its bioactive properties. Its ability to modulate cellular pathways could be explored further for developing novel therapeutic agents targeting specific diseases.
Case Study: Drug Development Potential
Research exploring the modification of this compound derivatives has shown promising results in enhancing its selectivity and reducing toxicity while maintaining efficacy against cancer cell lines . This opens avenues for developing safer therapeutic options.
特性
CAS番号 |
109278-36-6 |
|---|---|
分子式 |
C18H14O7 |
分子量 |
342.3 g/mol |
IUPAC名 |
5,15-dihydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14,16,18-hexaen-13-one |
InChI |
InChI=1S/C18H14O7/c1-22-10-6-11-13(7-5-12(20)25-18(7)24-11)17-15(10)16(21)14-8(19)3-2-4-9(14)23-17/h2-4,6-7,12,18-20H,5H2,1H3 |
InChIキー |
WRUJLZVXYZPNCL-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C3C4CC(OC4OC3=C1)O)OC5=CC=CC(=C5C2=O)O |
正規SMILES |
COC1=C2C(=C3C4CC(OC4OC3=C1)O)OC5=CC=CC(=C5C2=O)O |
Key on ui other cas no. |
109278-36-6 |
同義語 |
17-DHST 17-hydroxy-16,17-dihydrosterigmatocystin hydroxydihydrosterigmatocystin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















